molecular formula C18H16N2O3 B11064973 ethyl 1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxylate

ethyl 1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxylate

Cat. No.: B11064973
M. Wt: 308.3 g/mol
InChI Key: OXNIZGWXTPZXQY-UHFFFAOYSA-N
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Description

Ethyl 1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxylate is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This particular compound features a fused furoindazole ring system, which contributes to its unique chemical and biological properties.

Preparation Methods

The synthesis of ethyl 1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of a β-keto ester with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with dihydrofuran under reflux conditions in the presence of a base such as triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxylate involves its interaction with various molecular targets. For instance, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other proteins and receptors involved in cell signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Ethyl 1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazole-3-carboxylate can be compared with other indazole derivatives, such as:

This compound stands out due to its unique furoindazole ring system, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

ethyl 1-phenyl-4,5-dihydrofuro[2,3-g]indazole-3-carboxylate

InChI

InChI=1S/C18H16N2O3/c1-2-22-18(21)16-14-8-9-15-13(10-11-23-15)17(14)20(19-16)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3

InChI Key

OXNIZGWXTPZXQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCC3=C2C=CO3)C4=CC=CC=C4

Origin of Product

United States

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